molecular formula C13H10ClN3O5S B12489773 N'-[(4-chlorophenyl)sulfonyl]-3-nitrobenzohydrazide

N'-[(4-chlorophenyl)sulfonyl]-3-nitrobenzohydrazide

Cat. No.: B12489773
M. Wt: 355.75 g/mol
InChI Key: MUQKNKFKKYTQRU-UHFFFAOYSA-N
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Description

N’-[(4-chlorophenyl)sulfonyl]-3-nitrobenzohydrazide is a chemical compound with the molecular formula C13H10ClN3O5S It is characterized by the presence of a 4-chlorophenyl group, a sulfonyl group, and a 3-nitrobenzohydrazide moiety

Properties

Molecular Formula

C13H10ClN3O5S

Molecular Weight

355.75 g/mol

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-3-nitrobenzohydrazide

InChI

InChI=1S/C13H10ClN3O5S/c14-10-4-6-12(7-5-10)23(21,22)16-15-13(18)9-2-1-3-11(8-9)17(19)20/h1-8,16H,(H,15,18)

InChI Key

MUQKNKFKKYTQRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-chlorophenyl)sulfonyl]-3-nitrobenzohydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-nitrobenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for N’-[(4-chlorophenyl)sulfonyl]-3-nitrobenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[(4-chlorophenyl)sulfonyl]-3-nitrobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(4-chlorophenyl)sulfonyl]-3-nitrobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(4-chlorophenyl)sulfonyl]-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the nitro group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-bromophenyl)sulfonyl]-3-nitrobenzohydrazide
  • N’-[(4-fluorophenyl)sulfonyl]-3-nitrobenzohydrazide
  • N’-[(4-methylphenyl)sulfonyl]-3-nitrobenzohydrazide

Uniqueness

N’-[(4-chlorophenyl)sulfonyl]-3-nitrobenzohydrazide is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

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